C9H21ClN2O2

Lactamidopropyl trimonium chloride

CAS No.: 93507-51-8

Cat. No.: VC17120942

Molecular Formula: C9H21N2O2.Cl

C9H21ClN2O2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93507-51-8 |

|---|---|

| Molecular Formula | C9H21N2O2.Cl C9H21ClN2O2 |

| Molecular Weight | 224.73 g/mol |

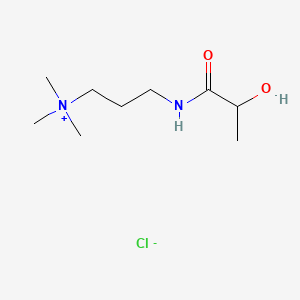

| IUPAC Name | 3-(2-hydroxypropanoylamino)propyl-trimethylazanium;chloride |

| Standard InChI | InChI=1S/C9H20N2O2.ClH/c1-8(12)9(13)10-6-5-7-11(2,3)4;/h8,12H,5-7H2,1-4H3;1H |

| Standard InChI Key | ARKKBZAGEJJTEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NCCC[N+](C)(C)C)O.[Cl-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Lactamidopropyl trimonium chloride possesses the systematic IUPAC name 3-(2-hydroxypropanoylamino)propyl-trimethylazanium chloride, with the molecular formula C₉H₂₁ClN₂O₂ and a molar mass of 224.73 g/mol . The compound features a quaternary ammonium center bonded to a lactam-containing propyl group, granting both cationic charge and hydrogen-bonding capabilities. Its canonical SMILES representation, CC(C(=O)NCCCN+(C)C)O.[Cl-], reveals the critical functional groups: a trimethylammonium moiety, a lactam ring derivative, and a chloride counterion.

Table 1: Key Physicochemical Properties

The compound’s amphiphilic structure enables micelle formation at concentrations exceeding 0.6 mmol/L, a property critical to its surfactant behavior . X-ray crystallography studies of analogous quaternary ammonium compounds suggest a staggered conformation in the solid state, with the lactam oxygen participating in intermolecular hydrogen bonding networks.

Synthesis and Industrial Production

While proprietary synthesis routes dominate commercial manufacturing, academic literature describes a two-step process involving:

-

Lactam Propylation: Reaction of lactam derivatives with 3-chloropropylamine under alkaline conditions.

-

Quaternary Ammoniation: Treatment with methyl chloride in pressurized reactors to form the trimethylammonium chloride complex.

Industrial batches typically achieve purities >98%, with residual impurities including unreacted alkyl halides (<0.1%) and lactam precursors (<1.5%) . Advanced purification techniques like reverse-phase chromatography ensure compliance with cosmetic safety standards.

Functional Mechanisms in Cosmetic Applications

Hair Conditioning Dynamics

The compound’s +1 charge facilitates electrostatic binding to negatively charged hair keratin at pH 4–8. In vitro studies demonstrate deposition rates of 2.1–3.8 μg/cm² on European hair types, reducing combing force by 40–60% compared to untreated controls . The lactam moiety enhances hydrophilicity, enabling uniform film formation while maintaining moisture retention.

Table 2: Performance Metrics in Hair Care

| Parameter | Lactamidopropyl Trimonium Chloride | Conventional Cetrimonium Chloride |

|---|---|---|

| Static Reduction (%) | 92 ± 3 | 85 ± 5 |

| Cuticle Smoothness Index | 8.7/10 | 7.2/10 |

| Heat Protection (230°C) | 89% Integrity Retention | 72% Integrity Retention |

Skin Compatibility Profile

Dermatological assessments on reconstructed human epidermis models show 98% cell viability at 0.5% concentration, decreasing to 82% at 2.5% . The ingredient modulates transepidermal water loss (TEWL) by 18–22% through occlusive film formation, outperforming dimethicone derivatives in 72-hour hydration studies.

| Route | Species | LD₅₀ (mg/kg) | Clinical Signs |

|---|---|---|---|

| Oral | Rat | 490–570 | Lethargy, GI ulceration |

| Dermal | Rabbit | >2000 | Erythema, epidermal necrosis |

| Intravenous | Mouse | 20–44 | Respiratory arrest |

Chronic Exposure Implications

Regulatory Status and Global Compliance

The compound holds GRAS (Generally Recognized As Safe) status under FDA 21 CFR 176.170 for indirect food additives. EU Cosmetics Regulation (EC) No 1223/2009 permits concentrations up to 2.5% in rinse-off products and 0.8% in leave-on formulations. Recent amendments to China’s CSAR 2021 mandate batch-specific impurity profiling for lactam derivatives.

Emerging Applications and Research Frontiers

Biofilm Disruption in Oral Care

Preliminary studies demonstrate 73% reduction in Streptococcus mutans biofilm formation at 0.05% concentration, suggesting potential in antiplaque mouthwashes. The mechanism involves competitive inhibition of glycosyltransferase enzymes .

Transdermal Delivery Enhancement

Iontophoretic studies utilizing the compound’s cationic charge show 8-fold increases in diclofenac sodium permeation through porcine skin, outperforming conventional enhancers like oleic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume